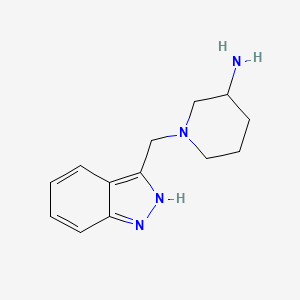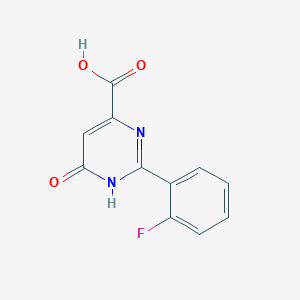
1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group attached to a pyrazole ring through an ethanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophenyl)-2-pyrazol-1-ylethanone: Similar structure but with the nitro group at the para position.
1-(3-Aminophenyl)-2-pyrazol-1-ylethanone: Similar structure but with an amino group instead of a nitro group.
1-(3-Chlorophenyl)-2-pyrazol-1-ylethanone: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: 1-(3-Nitrophenyl)-2-pyrazol-1-ylethanone is unique due to the presence of the nitrophenyl group at the meta position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its para and ortho counterparts.
Propriétés
Formule moléculaire |
C11H9N3O3 |
|---|---|
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)-2-pyrazol-1-ylethanone |
InChI |
InChI=1S/C11H9N3O3/c15-11(8-13-6-2-5-12-13)9-3-1-4-10(7-9)14(16)17/h1-7H,8H2 |
Clé InChI |
CXLDZFICUQYTFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 1-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrol-2-yl]-](/img/structure/B11873365.png)
![N-(4-Methoxyphenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11873372.png)






![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-](/img/structure/B11873432.png)

![3-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B11873446.png)

